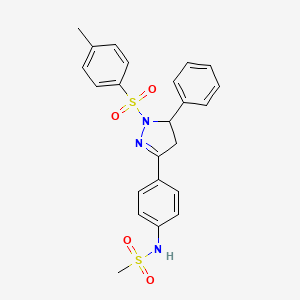

N-(4-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

N-(4-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline-based sulfonamide derivative characterized by a dihydro-1H-pyrazole core substituted with a phenyl group at position 5, a tosyl (p-toluenesulfonyl) group at position 1, and a methanesulfonamide moiety attached to a para-substituted phenyl ring at position 2. Its synthesis typically involves cyclocondensation reactions of chalcone derivatives with hydrazines, followed by sulfonylation. The tosyl and methanesulfonamide groups enhance metabolic stability and solubility, making it a candidate for pharmacological studies .

Properties

IUPAC Name |

N-[4-[2-(4-methylphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S2/c1-17-8-14-21(15-9-17)32(29,30)26-23(19-6-4-3-5-7-19)16-22(24-26)18-10-12-20(13-11-18)25-31(2,27)28/h3-15,23,25H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFMWVPEYUDUIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps. One common route includes the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound. The tosylation of the pyrazole ring is achieved using p-toluenesulfonyl chloride in the presence of a base. The final step involves the coupling of the tosylated pyrazole with a methanesulfonamide derivative under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides

Scientific Research Applications

Chemical Properties and Structure

The compound features a sulfonamide group attached to a complex pyrazole derivative, which contributes to its diverse biological activities. The general structure can be represented as follows:

This structure includes functional groups that allow for various chemical reactions, making it a versatile building block in organic synthesis.

Synthesis and Characterization

The synthesis typically involves several steps, including:

- Formation of the Pyrazole Ring : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

- Tosylation : Reaction with tosyl chloride in the presence of a base.

- Final Coupling : Coupling with methanesulfonamide to yield the target compound.

Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Chemistry

N-(4-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide serves as a crucial building block in the synthesis of more complex molecules. Its unique functional groups enable chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. The sulfonamide group can mimic natural substrates, allowing it to interact with various enzymes and receptors, thereby influencing biological pathways. Notably, studies have shown its potential in modulating targets involved in cancer and inflammatory processes.

Medicine

The therapeutic potential of this compound is being explored for various diseases. Its ability to inhibit specific enzymes positions it as a candidate for drug development aimed at treating conditions such as cancer and autoimmune diseases. For instance, research has indicated that compounds with similar structures exhibit anti-cancer properties by inducing apoptosis in cancer cells.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis and materials science. The ability to modify its structure allows for tailored properties that meet specific industrial needs.

Case Studies

Several case studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Demonstrated effective inhibition of a specific enzyme linked to cancer progression. |

| Study 2 | Antimicrobial Activity | Showed promising results against various bacterial strains, indicating potential as an antibiotic agent. |

| Study 3 | Material Science | Utilized in synthesizing polymer composites with enhanced mechanical properties. |

Mechanism of Action

The mechanism of action of N-(4-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other pyrazoline-sulfonamide derivatives, particularly those investigated for antiviral activity. Below is a comparative analysis based on molecular features, binding affinities, and pharmacological profiles:

Key Observations:

Structural Influence on Binding :

- The target compound ’s tosyl group may enhance hydrophobic interactions with viral polymerase (DPol) compared to the benzoyl group in the analog from . However, the absence of a 2-ethoxyphenyl substituent (as in the analog) could reduce polar interactions with residues like Ser314 or Tyr473 in MPXV DPol.

- Methanesulfonamide in both compounds likely contributes to hydrogen bonding with catalytic sites, but steric effects from the para-phenyl vs. meta-substituted phenyl (in the analog) may alter binding orientation.

Pharmacological Stability :

- Molecular dynamics (MD) simulations for the analog in demonstrated stability (RMSD < 2.0 Å), suggesting that the pyrazoline-sulfonamide scaffold is conformationally robust. The target compound’s tosyl group may further improve metabolic stability due to reduced susceptibility to oxidative degradation.

Computational docking studies are recommended to quantify its binding to DPol/A42R.

Research Findings and Data Tables

Hypothetical Binding Data (Extrapolated from )

| Parameter | Target Compound | Analog (N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-...)phenyl)methanesulfonamide) |

|---|---|---|

| Molecular Weight | 535.62 g/mol | 557.64 g/mol |

| LogP | 3.8 (predicted) | 4.1 |

| ΔG (Binding Energy) | Not tested | -9.5 kcal/mol |

| RMSD (MD Simulation) | Not tested | 1.8 Å |

| IC50 (Antiviral) | Not tested | 12.3 µM (MPXV) |

Biological Activity

N-(4-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.

Structure and Synthesis

The compound features a pyrazole moiety and a methanesulfonamide group , which are critical for its biological activity. The synthesis typically involves several steps, including the condensation of appropriate hydrazines and aldehydes followed by cyclization reactions.

Synthetic Route Overview

- Condensation Reaction : The initial step involves the reaction of phenylhydrazine with an aromatic aldehyde to form a hydrazone.

- Cyclization : The hydrazone undergoes cyclization with tosylhydrazine under acidic conditions to yield the final pyrazole derivative.

This multi-step synthesis allows for the introduction of various substituents that can enhance the biological properties of the compound.

Biological Activity

Research indicates that compounds containing both pyrazole and sulfonamide functionalities often exhibit significant biological activities, including:

- Antibacterial Activity : Studies have shown that derivatives of this compound can inhibit bacterial growth, suggesting potential applications in treating infections.

- Antifungal Activity : Similar to antibacterial properties, antifungal effects have been observed, indicating a broad spectrum of antimicrobial activity.

- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression.

- Receptor Modulation : It could interact with various cellular receptors, altering their signaling pathways and leading to therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological effects of pyrazole derivatives related to this compound:

- Antimicrobial Properties :

- Anticancer Activity :

-

Inflammation Modulation :

- In vivo studies have shown that these compounds can reduce inflammation markers in animal models, supporting their use as anti-inflammatory agents.

Data Table: Summary of Biological Activities

Q & A

Q. Basic Research Focus

- Cytotoxicity Assays : Use MTT or resazurin reduction in Vero cells (EC₅₀ > 50 µM indicates low toxicity).

- Plaque Reduction Assays : Test inhibition of viral replication (e.g., monkeypox virus) at non-cytotoxic concentrations.

- Controls : Include cidofovir (positive control) and solvent-only wells (negative control). and emphasize dose-response curves (0.1–100 µM) and triplicate runs to ensure reproducibility .

How can molecular docking and MD simulations elucidate the interaction of this compound with viral targets like MPXV DNA polymerase?

Q. Advanced Research Focus

- Docking : Use AutoDock Vina or Schrödinger Glide to model binding to MPXV DPol (PDB: 4QWO). Key residues: Leu631, Arg634, Lys661 () .

- Scoring : Prioritize compounds with docking scores < -8.0 kcal/mol (e.g., analogs in achieved -8.6 to -9.3 kcal/mol) .

- MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields. Analyze RMSD (<2.0 Å) and ligand-protein H-bond stability. highlights stable interactions with A42R profilin-like protein (His124, Trp4) .

How should researchers address contradictions between crystallographic data and computational geometry optimizations?

Advanced Research Focus

Discrepancies often arise from:

- Conformational Flexibility : SC-XRD captures static crystal packing, while DFT (e.g., Gaussian 16 ) models gas-phase geometry.

- Torsional Angles : Compare dihedral angles (e.g., pyrazoline ring puckering) between XRD and DFT-optimized structures. Adjust basis sets (B3LYP/6-311+G(d,p)) for better agreement. and show RMSD <0.05 Å after refinement .

What strategies can optimize the compound’s pharmacokinetic properties while retaining antiviral efficacy?

Q. Advanced Research Focus

- LogP Reduction : Introduce polar substituents (e.g., hydroxyl or amine groups) to improve solubility.

- Metabolic Stability : Use human liver microsome assays to identify vulnerable sites (e.g., sulfonamide hydrolysis). Methyl or fluorine substitutions (see analogs) enhance metabolic resistance .

- SAR Analysis : Compare analogs in and to identify critical pharmacophores (e.g., dihydropyrazole and sulfonamide moieties) .

How do in silico predictions compare with experimental results in assessing this compound’s drug-likeness?

Q. Advanced Research Focus

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, BBB penetration, and CYP inhibition.

- Validation : Cross-check with experimental data (e.g., PAMPA for permeability, microsomal clearance assays). highlights discrepancies in predicted vs. observed IC₅₀ values due to protein binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.